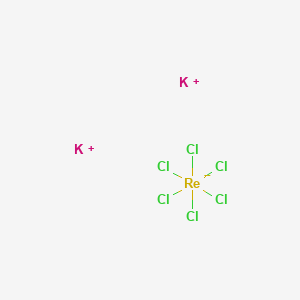

Potassium hexachlororhenate(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium hexachlororhenate(IV), also known as potassium chlororhenite, is an inorganic chemical compound with the formula K2ReCl6 . It is a light-green crystalline solid and is used in the preparation of supported rhenium tricarbonyls which catalyze propylene hydrogenation .

Synthesis Analysis

Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium (II) chloride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular formula of Potassium hexachlororhenate(IV) is Cl6K2Re . The molecular weight is 477.12 g/mol .Chemical Reactions Analysis

Potassium hexachlororhenate(IV) reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium (III) chloride .Physical And Chemical Properties Analysis

Potassium hexachlororhenate(IV) is a light-green crystalline solid . It is soluble in hydrochloric acid . The molecular weight of Potassium hexachlororhenate(IV) is 477.12 g/mol .Applications De Recherche Scientifique

Preparation of Supported Rhenium Tricarbonyls

Potassium hexachlororhenate(IV): is utilized in the synthesis of supported rhenium tricarbonyls . These tricarbonyls are significant because they act as catalysts for the hydrogenation of propylene, a process crucial in the production of polypropylene plastics which are widely used in various industries due to their thermal resistance and durability .

Catalysis in Organic Synthesis

The compound’s ability to form rhenium tricarbonyls is not limited to propylene hydrogenation. It can also catalyze a variety of other organic reactions, making it a valuable reagent in organic synthesis laboratories. This includes applications in pharmaceuticals where specific reaction pathways need to be catalyzed under controlled conditions .

Hydrolysis to Form Rhenium(IV) Oxide

In aqueous solutions, K2ReCl6 undergoes hydrolysis to form rhenium(IV) oxide . This reaction is of interest in the study of transition metal oxides, which have applications ranging from semiconductors to photocatalysts.

Production of Silver Hexachlororhenate

When reacted with silver nitrate, K2ReCl6 produces silver hexachlororhenate . This compound decomposes at high temperatures to yield rhenium(III) chloride, which is used in further chemical syntheses and material science research.

Study of Crystal Structures

The crystalline structure of K2ReCl6 has been extensively studied, providing insights into cubic crystal systems . Understanding these structures is essential for material science, particularly in the development of new materials with specific properties.

Thermodynamic Research

K2ReCl6: has been the subject of thermodynamic studies, particularly concerning its heat capacity and entropy . Such research is fundamental in understanding the physical properties of compounds, which is crucial for their application in temperature-sensitive reactions and processes.

Mécanisme D'action

Target of Action

Potassium hexachlororhenate(IV) is an inorganic chemical compound It’s known to react with silver nitrate to produce silver hexachlororhenate .

Mode of Action

It is known to react with silver nitrate to produce silver hexachlororhenate, which decomposes at 400 °C to rhenium (III) chloride . In water, it hydrolyses to form rhenium (IV) oxide .

Pharmacokinetics

It is a light-green crystalline solid that is soluble in hydrochloric acid . The compound’s solubility suggests that it may have some degree of bioavailability, but further studies are required to confirm this.

Result of Action

It is known to hydrolyse in water to form rhenium (IV) oxide

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexachlororhenate(IV). For instance, its solubility in water and hydrochloric acid suggests that the presence and concentration of these solvents in the environment could impact its action and stability.

Safety and Hazards

Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Orientations Futures

Propriétés

IUPAC Name |

dipotassium;hexachlororhenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororhenate(IV) | |

Q & A

Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?

A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].

Q2: Has the electrochemical behavior of K2ReCl6 been investigated?

A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].

Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?

A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.

Q4: Has Chlorine-36 exchange been studied with K2ReCl6?

A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].

Q5: Are there any studies focusing on the structural characterization of related compounds?

A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)